Sulfobetaine

Descripción

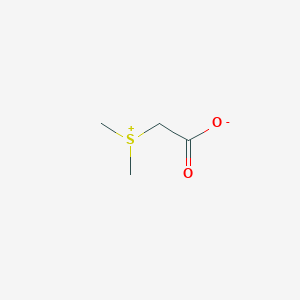

Structure

3D Structure

Propiedades

IUPAC Name |

2-dimethylsulfonioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S/c1-7(2)3-4(5)6/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBDWGZCVUAZQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](C)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197081 | |

| Record name | Dimethylsulfonioacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4727-41-7 | |

| Record name | Dimethylsulfonioacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4727-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylsulfonioacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004727417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylsulfonioacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFOBETAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CVU22OCJW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of Sulfobetaines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties of sulfobetaines, a class of zwitterionic compounds with significant applications in research, biotechnology, and drug development.

Zwitterionic Nature and pH Independence

Sulfobetaines are characterized by the presence of both a positively charged quaternary ammonium (B1175870) group and a negatively charged sulfonate group within the same molecule. This dual-charge nature classifies them as zwitterions. Unlike amino acids, where the charge of the carboxyl and amino groups is pH-dependent, the quaternary ammonium and sulfonate groups in sulfobetaines are strong electrolytes. Consequently, they remain ionized over a wide pH range, typically from 2 to 12, rendering their overall neutral charge largely independent of pH fluctuations. This property is a key advantage in various applications where stable performance across different pH environments is crucial.

It is important to note that due to the permanent ionization of the quaternary ammonium and sulfonate groups, the concepts of a single pKa value or an isoelectric point (pI) as traditionally defined for amphoteric molecules with weak acidic and basic groups are not typically applied to simple sulfobetaines. For more complex sulfobetaine derivatives containing additional ionizable moieties, these parameters would be relevant and would need to be determined experimentally.

Solubility Profile

The solubility of sulfobetaines is a complex phenomenon influenced by their molecular structure, particularly the length of the alkyl chains, and the properties of the solvent.

Aqueous Solubility: Many polysulfobetaines exhibit a unique thermo-responsive behavior in water known as an upper critical solution temperature (UCST).[1] This means they are insoluble in water at lower temperatures and become soluble as the temperature increases. This transition is attributed to the disruption of intermolecular and intramolecular electrostatic interactions between the zwitterionic groups with increasing thermal energy, allowing for greater hydration and dissolution. The addition of salts can significantly affect the UCST, with different ions having varying effects on solubility (salting-in or salting-out).[1]

Solubility in Organic Solvents: The solubility of sulfobetaines in organic solvents is dependent on the overall polarity of the molecule. While the zwitterionic head group is highly polar, the presence of nonpolar alkyl chains can impart some solubility in less polar solvents.

Quantitative Solubility Data

The following table summarizes the solubility of selected sulfobetaine detergents in various solvents.

| Sulfobetaine Derivative | Solvent | Solubility | Reference |

| Sulfobetaine 3-12 (SB 3-12) | DMSO | 40 mg/mL (119.21 mM) | [2] |

| Sulfobetaine 3-12 (SB 3-12) | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 2 mg/mL (5.96 mM) | [2] |

| Sulfobetaine 3-16 | Water | Soluble |

Thermal Stability

The thermal stability of sulfobetaines is a critical property, especially for applications involving thermal processing or sterilization. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to evaluate their thermal behavior.

Quantitative Thermal Stability Data

The following table presents the thermal degradation and glass transition data for a series of polyzwitterionic polymers based on sulfobetaine.

| Polymer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |

| poly(sulfobetaine methacrylamide) (pSBMAm) | 276.52 | 301.03 |

| poly(sulfobetaine-1-vinylimidazole) (pSB1VI) | Not Reported | Not Reported |

| poly(sulfobetaine-2-vinylpyridine) (pSB2VP) | Not Reported | Not Reported |

| poly(sulfobetaine-4-vinylpyridine) (pSB4VP) | 313.69 | 387.14 |

Data sourced from a study on the preparation and thermal properties of zwitterionic sulfobetaines.

Interaction with Proteins

A defining characteristic of many sulfobetaine-based materials is their resistance to nonspecific protein adsorption, a property often referred to as "antifouling." This is attributed to the tightly bound hydration layer that forms around the zwitterionic head groups, which acts as a physical and energetic barrier to protein adhesion. However, it is important to note that sulfobetaines can also engage in specific interactions with proteins, which can be concentration-dependent.[3] These interactions can influence protein stability and conformation.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the chemical properties of sulfobetaines.

Synthesis of Sulfobetaine Monomers

Synthesis of Sulfobetaine 1-Vinylimidazole (SB1VI):

-

Dissolve 5.00 mL (1 mol) of vinylimidazole in 19.13 mL of acetone (B3395972) in a three-necked flask and stir for 30 minutes.

-

Prepare a solution of 4.77 mL of 1,3-propanesultone in 19.13 mL of acetone.

-

Add the 1,3-propanesultone solution dropwise to the vinylimidazole solution over a period of 30 minutes.

-

Stir the reaction mixture at ambient temperature for 24 hours.

-

Filter the resulting white powder, wash with acetone, and dry at 40°C under reduced pressure in a vacuum oven for 24 hours.

Thermal Analysis

Thermogravimetric Analysis (TGA):

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Place an accurately weighed sample of the sulfobetaine polymer (~5-10 mg) into a tared TGA pan.

-

Place the sample pan and an empty reference pan into the TGA furnace.

-

Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a controlled heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass of the sample as a function of temperature.

-

The onset of a significant mass loss is typically considered the decomposition temperature (Td).

Differential Scanning Calorimetry (DSC):

-

Calibrate the DSC instrument with appropriate standards (e.g., indium).

-

Accurately weigh a small amount of the sulfobetaine polymer sample (5-10 mg) into a DSC pan and seal it.

-

Place the sample pan and an empty, sealed reference pan into the DSC cell.

-

Subject the sample to a controlled temperature program, which typically includes heating, cooling, and isothermal segments, at a defined rate (e.g., 10°C/min).

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

The glass transition temperature (Tg) is observed as a step change in the baseline of the DSC thermogram.

Solubility Determination

UV-Visible Spectroscopy Method:

-

Prepare a series of standard solutions of the sulfobetaine in the desired solvent with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Prepare a saturated solution of the sulfobetaine in the same solvent by adding an excess of the compound and stirring for an extended period (e.g., 24 hours) to ensure equilibrium.

-

Filter the saturated solution to remove any undissolved solid.

-

Measure the absorbance of the clear filtrate at λmax.

-

Use the calibration curve to determine the concentration of the sulfobetaine in the saturated solution, which corresponds to its solubility.[4]

Protein Interaction Analysis

Fluorescence Spectroscopy:

-

Prepare solutions of the protein of interest and the sulfobetaine in a suitable buffer.

-

Measure the intrinsic fluorescence of the protein (typically from tryptophan residues) at a fixed excitation wavelength (e.g., 280 nm or 295 nm) and record the emission spectrum.

-

Titrate the protein solution with increasing concentrations of the sulfobetaine solution.

-

After each addition, allow the system to equilibrate and then record the fluorescence emission spectrum.

-

Analyze the changes in fluorescence intensity (quenching or enhancement) to determine binding parameters such as the binding constant and the number of binding sites.[5]

Dynamic Light Scattering (DLS):

-

Prepare filtered solutions of the protein and the sulfobetaine in a suitable buffer.

-

Measure the hydrodynamic radius (Rh) of the protein alone using a DLS instrument.

-

Prepare mixtures of the protein and sulfobetaine at various molar ratios.

-

Measure the Rh of each mixture.

-

An increase in the average Rh upon addition of the sulfobetaine can indicate binding and the formation of larger complexes.[6]

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows.

References

- 1. Polysulfobetaine - Wikipedia [en.wikipedia.org]

- 2. Sulfobetaine-12 | Zwittergent 3-12 Detergent | TargetMol [targetmol.com]

- 3. medium.com [medium.com]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dynamic Light Scattering (DLS) for Protein Interaction Analysis | MolecularCloud [molecularcloud.org]

An In-depth Guide to Sulfobetaines for Biological Buffers

For Researchers, Scientists, and Drug Development Professionals

Sulfobetaines are a class of zwitterionic compounds that have garnered significant attention in biological and biochemical research. Their unique structure, which includes both a positively charged quaternary ammonium (B1175870) group and a negatively charged sulfonate group, confers a net neutral charge over a wide pH range. This property makes them exceptionally useful as buffering agents and detergents in sensitive biological systems, where maintaining a stable physiological environment is paramount.[1][2]

Core Structure and Properties

The fundamental structure of a sulfobetaine consists of a positively charged quaternary ammonium cation and a negatively charged sulfonate anion.[3] These charged groups are typically separated by a flexible aliphatic chain. This zwitterionic nature is the key to their function, creating a highly polar molecule that is electrically neutral overall.

One of the most significant advantages of sulfobetaines is their ability to form a tightly bound hydration layer.[3] This layer of water molecules provides a physical and thermodynamic barrier that effectively suppresses the non-specific adsorption of proteins and other biomolecules to surfaces, a property known as "ultralow-fouling."[3][4][5] This makes them ideal for applications involving sensitive proteins and implanted medical devices where preventing biofouling is critical.[4][6]

Caption: General chemical structure of a sulfobetaine molecule.

Function in Biological Systems

Sulfobetaines serve two primary roles in biological research: as non-denaturing detergents and as components of buffering systems.

-

Protein Solubilization: Many sulfobetaines, particularly those with longer alkyl chains (e.g., SB-12, SB-14, SB-16), are effective zwitterionic detergents.[7] They are used to extract and solubilize membrane proteins by disrupting the lipid bilayer and forming micelles around the hydrophobic regions of the proteins, thereby keeping them soluble in aqueous solutions.[8][9] A key advantage is that they often achieve this while preserving the protein's native structure and function, which is critical for downstream analysis and drug development.[10][11] Studies have shown that the addition of sulfobetaine-type agents can increase the yield of protein extraction by up to 100%.[12]

-

Buffering Agents: While many well-known biological buffers like HEPES and MOPS are zwitterionic, the term "sulfobetaine buffer" often refers to compounds within the Good's buffer series that contain a sulfonate group, such as PIPES, MOPS, and TAPS. These buffers are prized for their pKa values falling within the physiological range of 6.0 to 8.5, minimal interaction with biological macromolecules, and poor ability to cross cell membranes.[13] Their zwitterionic nature ensures they remain soluble without significantly affecting ionic strength.

Quantitative Data of Common Sulfobetaine-Related Buffers

The selection of a buffer is critical and depends on the desired pH for the experiment.[14] The buffering capacity is optimal when the pH is close to the buffer's pKa value, typically within a range of pKa ± 1.[15]

| Buffer Name | pKa (at 25°C) | Useful pH Range | Temp. Effect (ΔpKa/°C) |

| MES | 6.10 | 5.5 - 6.7 | -0.011 |

| PIPES | 6.76 | 6.1 - 7.5 | -0.0085 |

| MOPS | 7.20 | 6.5 - 7.9 | -0.015 |

| HEPES | 7.48 | 6.8 - 8.2 | -0.014 |

| TAPS | 8.40 | 7.7 - 9.1 | -0.018 |

| CHES | 9.50 | 8.6 - 10.0 | -0.011 |

| CAPS | 10.40 | 9.7 - 11.1 | -0.018 |

Data compiled from various chemical supplier and buffer reference charts.[14][16][17]

Experimental Protocol: Solubilization of Membrane Proteins

This protocol provides a general methodology for the extraction of membrane proteins using a sulfobetaine-based zwitterionic detergent like CHAPS or a non-detergent sulfobetaine (NDSB).

Materials:

-

Cell pellet containing the membrane protein of interest.

-

Lysis/Solubilization Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail.

-

Zwitterionic Detergent: 1-2% (w/v) CHAPS or 0.5-1.0 M NDSB-201.

-

Ultracentrifuge.

Methodology:

-

Buffer Preparation: Prepare the Lysis/Solubilization Buffer and chill on ice. Just before use, add the protease inhibitor cocktail and the chosen sulfobetaine detergent to the desired final concentration.

-

Cell Lysis: Resuspend the cell pellet in the prepared buffer. The volume depends on the pellet size, but a 1:10 ratio (pellet weight:buffer volume) is a common starting point.

-

Incubation: Gently agitate the suspension at 4°C for 1-2 hours. This allows the detergent to disrupt the cell membranes and form mixed micelles with the membrane proteins.[9]

-

Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet non-solubilized cellular debris, including cytoskeletal components and aggregated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the solubilized membrane proteins now present in detergent micelles.

-

Downstream Analysis: The solubilized protein fraction is now ready for subsequent purification steps, such as affinity chromatography, or for direct analysis.

Caption: Experimental workflow for membrane protein extraction.

References

- 1. goldbio.com [goldbio.com]

- 2. msesupplies.com [msesupplies.com]

- 3. Polysulfobetaine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. thieme-connect.de [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. What is Sulfobetaine (SB) zwitterionic surfactants used for? - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 8. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Solubilization of Membrane Proteins [sigmaaldrich.com]

- 10. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. Enhancing protein solubilization with nondetergent sulfobetaines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 14. Buffer Reference Center [sigmaaldrich.com]

- 15. pg.edu.pl [pg.edu.pl]

- 16. Biological Buffers [staff.ustc.edu.cn]

- 17. carlroth.com [carlroth.com]

The Zwitterionic Nature of Sulfobetaines: A Technical Guide for Researchers and Drug Development Professionals

Sulfobetaines are a class of zwitterionic compounds that have garnered significant attention in the biomedical and pharmaceutical fields. Their unique molecular structure, containing both a positively charged quaternary ammonium (B1175870) group and a negatively charged sulfonate group, imparts exceptional properties, making them ideal candidates for a wide range of applications, from biocompatible coatings for medical devices to advanced drug delivery systems.[1][2][3] This in-depth technical guide explores the core principles of the zwitterionic nature of sulfobetaines, detailing their synthesis, characterization, and the experimental methodologies used to evaluate their performance.

The Core of Zwitterionic Chemistry: Structure and Properties

The fundamental characteristic of a sulfobetaine is its zwitterionic nature. A zwitterion is a molecule that has an equal number of positive and negative formal charges, resulting in an overall neutral charge.[4] In sulfobetaines, the positive charge is located on a quaternary ammonium cation, while the negative charge resides on a sulfonate anion.[5] This charge distribution is stable over a wide pH range.

This unique intramolecular salt structure is responsible for the hallmark properties of sulfobetaines:

-

Exceptional Biocompatibility: The zwitterionic surface mimics the outer leaflet of cell membranes, which is also composed of zwitterionic phospholipids. This biomimicry leads to very low inflammatory responses and minimal cell adhesion.[1][6]

-

Excellent Antifouling Properties: The tightly bound hydration layer around the zwitterionic groups acts as a physical and energetic barrier, effectively preventing the non-specific adsorption of proteins, bacteria, and other biomolecules.[2][5] This "stealth" property is crucial for the longevity and efficacy of implanted medical devices and drug delivery vehicles.[6]

-

High Hydrophilicity: The presence of charged groups leads to strong interactions with water molecules, resulting in high water solubility and the formation of a stable hydration layer.[7]

Synthesis and Characterization of Sulfobetaines

The synthesis of sulfobetaine monomers typically involves the quaternization of a tertiary amine with a sultone, most commonly 1,3-propanesultone.[6] These monomers can then be polymerized, often via free radical polymerization, to create polysulfobetaines.[2]

A variety of analytical techniques are employed to characterize the resulting sulfobetaine monomers and polymers to confirm their structure and properties.

| Characterization Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | Confirms the chemical structure and incorporation of the sulfobetaine moiety into the polymer backbone.[7] |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability and decomposition temperature of the polymer. |

| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg), providing insights into the polymer's amorphous or crystalline nature. |

| Transmission Electron Microscopy (TEM) | Visualizes the self-assembled nanostructures, such as micelles or aggregates, in solution.[6] |

| Zeta Potential Measurement | Determines the surface charge of self-assembled structures under varying pH conditions.[6] |

Table 1: Representative Thermal Properties of Polysulfobetaines

| Polymer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (°C) |

| poly(sulfobetaine methacrylamide) (pSBMAm) | 276.52 | 301.03 |

| poly(sulfobetaine-4-vinylpyridine) (pSB4VP) | 313.69 | 387.14 |

| Data sourced from a study on the thermal properties of various zwitterionic polymers.[6] |

Experimental Protocols for Performance Evaluation

To assess the efficacy of sulfobetaine-based materials, particularly in the context of drug development and biomedical applications, a number of key experiments are routinely performed.

Protein Adsorption Assay

Objective: To quantify the resistance of a sulfobetaine-coated surface to non-specific protein adsorption.

Methodology:

-

Surface Preparation: A substrate (e.g., glass, gold, or a relevant polymer) is coated with the sulfobetaine polymer.

-

Protein Incubation: The coated surface is incubated with a solution of a model protein, such as fibrinogen or lysozyme, for a specified time.

-

Washing: The surface is thoroughly rinsed to remove any loosely bound protein.

-

Quantification: The amount of adsorbed protein is quantified using techniques like Quartz Crystal Microbalance (QCM), Surface Plasmon Resonance (SPR), or Enzyme-Linked Immunosorbent Assay (ELISA).

Cell Adhesion and Viability Assays

Objective: To evaluate the biocompatibility and cytocompatibility of the sulfobetaine material.

Methodology:

-

Cell Culture: A specific cell line (e.g., fibroblasts, endothelial cells) is cultured on the sulfobetaine-coated surface.

-

Incubation: The cells are incubated for a defined period to allow for potential adhesion and growth.

-

Microscopy: The surface is visualized using microscopy to assess cell morphology and the number of adherent cells.

-

Viability Staining: Cell viability is determined using assays such as the MTT assay or live/dead staining, which differentiate between living and dead cells.

Applications in Drug Development

The unique properties of sulfobetaines make them highly valuable in the field of drug development. Their ability to resist protein fouling and cell adhesion is critical for enhancing the in vivo performance of drug delivery systems.

-

"Stealth" Drug Delivery Vehicles: When incorporated into nanoparticles, liposomes, or other drug carriers, sulfobetaines create a hydrophilic, bio-inert surface. This "stealth" coating reduces recognition by the immune system, leading to longer circulation times and improved bioavailability of the therapeutic agent.[6]

-

Enhanced Biocompatibility of Implants: Sulfobetaine coatings on drug-eluting stents and other implantable devices can prevent the formation of a fibrotic capsule, ensuring the sustained and effective release of the therapeutic agent.[3]

-

Solubilization of Poorly Soluble Drugs: The zwitterionic nature of sulfobetaines can be leveraged to improve the solubility of hydrophobic drugs, a significant challenge in drug formulation.

References

- 1. researchgate.net [researchgate.net]

- 2. Polysulfobetaine - Wikipedia [en.wikipedia.org]

- 3. thieme-connect.de [thieme-connect.de]

- 4. Zwitterion - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Design and characterization of sulfobetaine-containing terpolymer biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Non-Detergent Sulfobetaines in Protein Folding: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that have emerged as powerful tools in protein chemistry and proteomics.[1][2] Unlike traditional detergents that form micelles and can denature proteins, NDSBs possess a unique molecular structure with a hydrophilic sulfobetaine head group and a short hydrophobic tail.[3][4] This amphiphilic nature allows them to interact favorably with proteins, preventing aggregation and facilitating proper folding without disrupting their native structure.[1][3] This technical guide provides a comprehensive overview of the role of NDSBs in protein folding, including their mechanisms of action, quantitative effects on protein stability, and detailed experimental protocols for their application.

Mechanism of Action

The primary role of NDSBs in protein folding is to prevent irreversible aggregation of folding intermediates and to stabilize partially folded states.[2][5] They achieve this through several proposed mechanisms:

-

Weak Protein-NDSB Interactions: NDSBs interact weakly and reversibly with exposed hydrophobic patches on unfolded or partially folded protein intermediates.[2] This interaction prevents the hydrophobic regions of different protein molecules from associating with each other and forming aggregates.

-

Modification of the Solvent Environment: NDSBs can alter the properties of the aqueous solvent, creating a more favorable environment for protein folding.[5] They are thought to influence the water structure around the protein, which can reduce the hydrophobic effect that drives aggregation.[5]

-

Pharmacological Chaperone Activity: In some cases, NDSBs can act as pharmacological chaperones by binding to specific pockets on the surface of a protein. This binding can stabilize the native conformation and favor the correct folding pathway.[6][7] For instance, NDSB-201 has been shown to bind to a specific pocket on the extracellular domain of the type II TGF-β receptor (TBRII-ECD), thereby stabilizing its folded state.[6]

Quantitative Data on the Effects of Non-Detergent Sulfobetaines

The efficacy of NDSBs in promoting protein folding and preventing aggregation has been quantified in numerous studies. The following tables summarize key findings for various proteins and NDSBs.

Table 1: Effect of NDSBs on Protein Refolding Yield

| Protein | NDSB Type | NDSB Concentration (M) | Refolding Yield (%) | Fold Increase in Yield | Reference |

| Tryptophan Synthase β2 subunit | Modified NDSBs | Not Specified | 97-100 | - | [4] |

| Lysozyme | NDSBs | Not Specified | - | Up to 12-fold | [4] |

| TBRII-ECD | NDSB-201 | 1.0 | - | Up to 3-fold | [6] |

Table 2: Effect of NDSBs on Protein Aggregation

| Protein | NDSB Type | NDSB Concentration (M) | Parameter Measured | Observation | Reference |

| Bovine Serum Albumin (BSA) | NDSB-195 | 0.5 | Hydrodynamic Diameter | Onset of aggregation delayed from 30 min to 50 min | [5] |

Table 3: Effect of NDSBs on Protein Stability

| Protein | NDSB Type | NDSB Concentration (M) | Parameter Measured | Observation | Reference |

| Various Large Proteins | NDSB (3-(1-pyridinio)-1-propanesulfonate) | Not Specified | Unfolding Reversibility (DSC) | Improved unfolding reversibility by inhibiting heat-induced aggregation | [8] |

| Ubiquitin | NDSB-195 | Not Specified | Stability against Guanidinium Chloride Denaturation | Enhanced stability | [9] |

| Monoclonal Antibody (mAb1) | - | - | Melting Temperature (Tm) | Low-pH and high-salt concentrations decrease stability | [10] |

Experimental Protocols

Protocol 1: Protein Refolding from Inclusion Bodies using NDSBs

This protocol outlines a general workflow for refolding recombinant proteins expressed as inclusion bodies in E. coli.

1. Inclusion Body Isolation and Washing: a. Harvest bacterial cells by centrifugation. b. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA) and disrupt the cells using sonication or high-pressure homogenization. c. Centrifuge the lysate to pellet the inclusion bodies. d. Wash the inclusion bodies with a buffer containing a low concentration of a denaturant (e.g., 1-2 M urea) and a non-ionic detergent (e.g., 1% Triton X-100) to remove contaminating proteins and cellular debris.[11] Repeat the wash step as necessary.

2. Solubilization of Inclusion Bodies: a. Resuspend the washed inclusion bodies in a solubilization buffer containing a high concentration of a denaturant (e.g., 6 M Guanidine Hydrochloride or 8 M Urea) and a reducing agent (e.g., 10 mM DTT) to break disulfide bonds.[12] b. Incubate at room temperature with gentle agitation until the inclusion bodies are completely dissolved. c. Remove any remaining insoluble material by centrifugation.

3. Protein Refolding by Dilution: a. Prepare a refolding buffer containing an appropriate buffer system (e.g., 50 mM Tris-HCl, pH 7.5-8.5), a redox shuffling system (e.g., a combination of reduced and oxidized glutathione), and the desired concentration of NDSB (typically 0.5-1.0 M).[1] b. Slowly add the solubilized protein solution to the refolding buffer with gentle stirring. A rapid dilution of 1:10 to 1:100 is common. c. Incubate the refolding mixture at a low temperature (e.g., 4°C) for several hours to overnight to allow for proper folding.

4. Purification and Characterization of Refolded Protein: a. Remove the NDSB and any remaining denaturant by dialysis or diafiltration against a suitable buffer.[3] b. Purify the refolded protein using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography). c. Characterize the refolded protein for its structure and function using techniques such as Circular Dichroism (CD) spectroscopy, fluorescence spectroscopy, and activity assays.

Protocol 2: Monitoring Protein Folding with Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of a protein and monitor folding transitions.

1. Sample Preparation: a. Prepare protein samples at a concentration of 0.1-0.5 mg/mL in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.[13] b. Prepare a corresponding buffer blank. c. If studying NDSB effects, prepare protein samples in the presence and absence of the desired concentration of NDSB.

2. Instrument Setup: a. Use a quartz cuvette with a pathlength of 0.1 cm. b. Set the wavelength range to 190-260 nm for far-UV CD.[13] c. Set the scanning speed, bandwidth, and response time according to the instrument manufacturer's recommendations.

3. Data Acquisition: a. Record the CD spectrum of the buffer blank. b. Record the CD spectra of the protein samples. c. For thermal denaturation studies, record CD spectra at increasing temperatures to monitor unfolding.

4. Data Analysis: a. Subtract the buffer blank spectrum from the protein spectra. b. Convert the raw data (ellipticity) to mean residue ellipticity. c. Analyze the spectra to estimate the secondary structure content (α-helix, β-sheet, random coil) using deconvolution software. d. For thermal melts, plot the change in ellipticity at a specific wavelength (e.g., 222 nm for α-helical proteins) as a function of temperature to determine the melting temperature (Tm).

Protocol 3: Assessing Protein Conformation with Extrinsic Fluorescence Spectroscopy

Extrinsic fluorescent dyes, such as 8-Anilino-1-naphthalenesulfonic acid (ANS), can be used to probe the exposure of hydrophobic regions on a protein's surface, which is indicative of its folding state.

1. Sample Preparation: a. Prepare protein samples at a concentration of approximately 0.1 mg/mL in a suitable buffer.[14] b. Prepare a stock solution of ANS (e.g., 10 mM in DMSO). c. Add a small volume of the ANS stock solution to the protein samples to achieve a final ANS concentration in the micromolar range (e.g., 50 µM).[14] d. Prepare a buffer blank containing the same concentration of ANS. e. Incubate the samples in the dark for a few minutes before measurement.

2. Instrument Setup: a. Use a fluorescence spectrophotometer and a quartz cuvette with a 1 cm pathlength. b. Set the excitation wavelength to approximately 350-380 nm. c. Set the emission wavelength range to 400-600 nm.[14]

3. Data Acquisition: a. Record the emission spectrum of the buffer blank (containing ANS). b. Record the emission spectra of the protein samples (containing ANS).

4. Data Analysis: a. Subtract the buffer blank spectrum from the protein sample spectra.[14] b. Analyze the changes in fluorescence intensity and the wavelength of maximum emission (λmax). An increase in fluorescence intensity and a blue-shift in λmax typically indicate increased exposure of hydrophobic surfaces and a less folded state.

Visualizations

Logical Workflow for NDSB-Assisted Protein Refolding from Inclusion Bodies

Caption: Workflow for NDSB-assisted protein refolding from E. coli inclusion bodies.

Conceptual Mechanism of NDSB Action in Preventing Protein Aggregation

References

- 1. interchim.fr [interchim.fr]

- 2. researchgate.net [researchgate.net]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. researchgate.net [researchgate.net]

- 5. mrs-j.org [mrs-j.org]

- 6. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protein stabilizer, NDSB-195, enhances the dynamics of the β4 -α2 loop of ubiquitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-throughput screening of formulations to optimize the thermal stability of a therapeutic monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biossusa.com [biossusa.com]

- 12. researchgate.net [researchgate.net]

- 13. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]

- 14. nist.gov [nist.gov]

In Vivo Biocompatibility of Sulfobetaine-Based Materials: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo biocompatibility of sulfobetaine-based materials, a class of zwitterionic polymers with increasing prominence in biomedical applications. Citing their exceptional resistance to protein adsorption and cell adhesion, this document synthesizes key quantitative data, details experimental protocols for biocompatibility assessment, and visualizes relevant biological pathways and workflows to support researchers and developers in the effective application of these advanced biomaterials.

Core Principles of Sulfobetaine Biocompatibility

Sulfobetaine-based materials, particularly poly(sulfobetaine methacrylate) (pSBMA), exhibit outstanding biocompatibility primarily due to their unique zwitterionic nature. Each monomer unit contains both a positively charged quaternary ammonium (B1175870) group and a negatively charged sulfonate group. This structure allows for strong electrostatic interactions with water molecules, forming a tightly bound hydration layer on the material surface. This hydration layer acts as a physical and energetic barrier, effectively preventing the non-specific adsorption of proteins and the subsequent adhesion of cells. This "antifouling" property is the cornerstone of their biocompatibility, leading to a minimal foreign body response in vivo.

The host response to an implanted biomaterial is a complex cascade of events initiated by protein adsorption. By mitigating this initial step, sulfobetaine-based materials can significantly reduce downstream inflammatory processes, including neutrophil and macrophage activation, fibrous capsule formation, and thrombus generation in blood-contacting applications.

Quantitative In Vivo Performance Data

The following tables summarize key quantitative data from various in vivo studies, demonstrating the superior biocompatibility of sulfobetaine-based materials compared to control surfaces.

Table 1: Reduction in Protein Adsorption and Cell Adhesion

| Material/Coating | In Vivo Model | Metric | Reduction vs. Control | Citation |

| Poly(sulfobetaine methacrylate) (pSBMA) Coating | Porcine Model (7 & 26-day implant) | Platelet Adhesion | Minimal adhesion observed | [1] |

| pSBMA Hydrogel Coating on Polyurethane | --- | Fibrinogen Adsorption | ~80% | [2] |

| pSBMA Hydrogel Coating on Polyurethane | --- | Human Dermal Fibroblast Adhesion | ~80% | [2] |

| Polydopamine-pSBMA Coating | Murine Brain Implant (1 week) | Protein Adsorption | 89% | [3] |

| Polydopamine-pSBMA Coating | --- | Fibroblast Adhesion | 86% | [3] |

| Poly-sulfobetaine (polySB) Modified Catheter | Canine Model | Thrombus Formation | >99% | [4] |

| Poly-sulfobetaine (polySB) Modified Catheter | Human Blood (in vitro) | Platelet Attachment | >98% | [4] |

Table 2: Attenuation of Inflammatory and Foreign Body Response

| Material/Coating | In Vivo Model | Metric | Observation | Citation |

| Poly(sulfobetaine methacrylate) (pSBMA) Hydrogel | Murine Subcutaneous Implant (4 weeks) | Fibrous Capsule Thickness | Similar to polyHEMA control, but with improved vascularity | [5] |

| Poly-sulfobetaine (polySB) Modified Catheter | Animal Implant Model | Inflammation | 50% less inflammation | [4] |

| Polydopamine-pSBMA Coating | Murine Brain Implant (1 week) | Astrocyte Activation (GFAP intensity) | 30-41% reduction | [3] |

| Zwitterionic Hydrogels (pSBMA and pCBMA-co-HEMA) | Murine Subcutaneous Implant (1 week) | Cell Attachment | Reduced compared to polyHEMA | [5] |

| Biodegradable Sulfobetaine Polymer | --- | Cytotoxicity | No noticeable cytotoxicity | [6] |

| Sulfobetaine-based Drug Conjugate | Murine Model | Biocompatibility | Exhibited good biocompatibility | [7] |

Key Experimental Protocols

This section provides detailed methodologies for critical in vivo experiments to assess the biocompatibility of sulfobetaine-based materials.

Subcutaneous Implantation for Inflammatory and Fibrous Capsule Assessment

This protocol is designed to evaluate the local tissue response to an implanted sulfobetaine-based material.

Objective: To assess the inflammatory cell infiltration and fibrous capsule formation around a subcutaneously implanted biomaterial.

Materials:

-

Test material (e.g., sulfobetaine hydrogel discs, 5 mm diameter, 1 mm thick)

-

Control material (e.g., medical-grade silicone or polyethylene)

-

8-12 week old male C57BL/6 mice

-

Surgical instruments (scalpel, forceps, scissors)

-

Sutures or surgical staples

-

Anesthetic (e.g., Isoflurane)

-

Analgesics

-

10% neutral buffered formalin

-

Paraffin wax

-

Hematoxylin and Eosin (H&E) stain

-

Masson's Trichrome stain

-

Microscope with imaging software

Procedure:

-

Animal Preparation: Anesthetize the mouse using isoflurane. Shave and disinfect the dorsal skin. Administer pre-operative analgesics.

-

Surgical Implantation: Make a small incision (~1 cm) in the dorsal midline. Create a subcutaneous pocket on each side of the incision using blunt dissection. Insert one test and one control implant into the pockets. Close the incision with sutures or surgical staples.

-

Post-operative Care: Monitor the animals for recovery and signs of distress. Administer post-operative analgesics as required.

-

Explantation and Tissue Processing: At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals. Carefully excise the implants along with the surrounding tissue. Fix the tissue samples in 10% neutral buffered formalin for at least 24 hours.

-

Histological Analysis: Dehydrate the fixed tissues, embed them in paraffin, and section them into 5 µm thick slices. Stain the sections with H&E to visualize cell nuclei and cytoplasm, and with Masson's Trichrome to identify collagen fibers in the fibrous capsule.

-

Data Quantification: Using a microscope and imaging software, measure the thickness of the fibrous capsule at multiple points around the implant. Quantify the number and type of inflammatory cells (e.g., neutrophils, macrophages, lymphocytes, foreign body giant cells) at the implant-tissue interface.

In Vivo Hemocompatibility Assessment: Thrombosis Model

This protocol evaluates the blood-contacting properties of sulfobetaine-coated devices.

Objective: To assess the thrombogenicity of a sulfobetaine-coated catheter in a canine model.

Materials:

-

Sulfobetaine-coated catheters

-

Uncoated control catheters

-

Adult mongrel dogs

-

Anesthetic and surgical monitoring equipment

-

Vascular access sheaths

-

Indium-111 labeled platelets

-

Gamma camera for imaging

-

Saline solution

Procedure:

-

Animal Preparation: Anesthetize the dog and maintain anesthesia throughout the procedure. Monitor vital signs continuously.

-

Platelet Labeling: Isolate autologous platelets and label them with Indium-111 oxine.

-

Catheter Placement: Introduce the test and control catheters into the femoral veins or arteries through vascular access sheaths.

-

In Vivo Imaging: Position the animal under a gamma camera and acquire images at regular intervals (e.g., every 5-10 minutes) for a defined period (e.g., 2-4 hours) to monitor platelet accumulation on the catheters.

-

Catheter Removal and Analysis: After the imaging period, carefully remove the catheters.

-

Quantitative Analysis: Quantify the radioactivity on the catheters to determine the extent of platelet adhesion. The amount of thrombus formed can also be determined by weighing the catheter before and after removal of the clot.

-

Histological Examination: The blood vessels at the site of catheter placement can be excised for histological analysis to assess for any vessel wall injury or thrombus formation.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams were created using Graphviz (DOT language).

Complement Activation at the Biomaterial Interface

The complement system is a critical component of the innate immune response and is often activated upon contact with foreign materials. Sulfobetaine surfaces, by resisting protein adsorption, can mitigate this cascade.

Experimental Workflow for In Vivo Biocompatibility Testing

The following diagram outlines the general workflow for conducting in vivo biocompatibility studies of sulfobetaine-based materials.

Conclusion

Sulfobetaine-based materials represent a significant advancement in the field of biocompatible polymers. Their inherent ability to resist protein and cell fouling translates to a markedly reduced inflammatory and thrombotic response in vivo. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and developers aiming to leverage the unique properties of sulfobetaine for a wide range of biomedical applications, from implantable devices to drug delivery systems. The continued investigation and standardized testing of these materials will undoubtedly pave the way for safer and more effective medical technologies.

References

- 1. researchgate.net [researchgate.net]

- 2. Sulfobetaine methacrylate hydrogel-coated anti-fouling surfaces for implantable biomedical devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Zwitterionic polymer/ polydopamine coating reduce acute inflammatory tissue responses to neural implants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vascular catheters with a nonleaching poly-sulfobetaine surface modification reduce thrombus formation and microbial attachment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Zwitterionic hydrogels: an in vivo implantation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biodegradable zwitterionic sulfobetaine polymer and its conjugate with paclitaxel for sustained drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A sulfobetaine zwitterionic polymer–drug conjugate for multivalent paclitaxel and gemcitabine co-delivery - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Sulfobetaine Interactions with Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interactions between sulfobetaines and lipid bilayers. Sulfobetaines, a class of zwitterionic surfactants, are widely utilized in biochemical and pharmaceutical research for their ability to solubilize membrane proteins while preserving their native structure.[1][2][3] Understanding their fundamental interactions with lipid membranes is crucial for optimizing their use in drug delivery systems and membrane protein studies.[4][5]

Core Principles of Sulfobetaine-Lipid Bilayer Interactions

Sulfobetaines are amphiphilic molecules characterized by a hydrophobic tail and a zwitterionic headgroup containing both a positively charged quaternary ammonium (B1175870) ion and a negatively charged sulfonate group.[2][3] This unique headgroup structure dictates their interaction with lipid bilayers, which is primarily governed by electrostatic and hydrophobic forces.

The interaction can be broadly categorized into several stages, starting from the adsorption of sulfobetaine monomers to the bilayer surface, followed by their insertion into the lipid core, and potentially leading to membrane solubilization at higher concentrations.[3] The nature and extent of these interactions are influenced by factors such as the alkyl chain length of the sulfobetaine, the lipid composition of the bilayer, temperature, and the ionic strength of the surrounding medium.[6]

A key aspect of their interaction is the potential for attractive forces between the sulfobetaine headgroup and the phospholipid headgroups. For instance, studies have shown that sulfobetaine lipids can have attractive interactions with phosphatidylcholine (PC) lipids, particularly when their headgroup charges are arranged in an antiparallel fashion.[7][8] This can lead to a condensation effect, resulting in a decrease in the area per molecule in mixed monolayers.[7][9]

Quantitative Analysis of Sulfobetaine Effects on Lipid Bilayers

The interaction of sulfobetaines with lipid bilayers leads to measurable changes in the physical properties of the membrane. One of the key parameters studied is the gel-to-liquid crystalline phase transition temperature (Tc). The table below summarizes the effect of incorporating a sulfobetaine lipid, 1,2-dipalmitoyl-sn-glycero-3-sulfobetaine (DPSB), on the Tc of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) vesicles.

| Molar Fraction of DPSB in DPPC Vesicles | Gel-to-Liquid Crystalline Phase Transition Temperature (Tc) (°C) |

| 0.0 | ~41.5 |

| 0.1 | ~42.0 |

| 0.2 | ~42.5 |

| 0.3 | ~43.0 |

| 0.4 | ~43.5 |

| 0.5 | ~44.0 |

| 0.6 | ~43.8 |

| 0.7 | ~43.5 |

| 0.8 | ~43.0 |

| 0.9 | ~42.5 |

| 1.0 | ~42.0 |

Note: The data is adapted from studies on the intermolecular interactions between DPPC and DPSB. The values indicate a non-ideal mixing behavior, with the maximum Tc observed at an equimolar composition, suggesting a significant attractive interaction at this ratio.[7][9]

Visualizing the Interaction and Experimental Workflow

To better understand the complex processes involved, the following diagrams illustrate the proposed mechanism of interaction and a typical experimental workflow for its investigation.

Caption: A flowchart illustrating the progressive interaction of sulfobetaines with a lipid bilayer.

Caption: A typical experimental workflow for investigating sulfobetaine-lipid interactions.

Key Experimental Protocols

A variety of biophysical techniques are employed to characterize the interactions between sulfobetaines and lipid bilayers. Below are detailed methodologies for some of the key experiments.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the changes in the phase transition temperature (Tc) of lipid bilayers upon interaction with sulfobetaines.[7][10]

-

Materials and Reagents:

-

High-purity synthetic phospholipids (B1166683) (e.g., DPPC).

-

Sulfobetaine of interest (e.g., DPSB).

-

Organic solvent for lipid dissolution (e.g., chloroform/methanol mixture).

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

-

Procedure:

-

Lipid Film Preparation: The desired amounts of lipid and sulfobetaine are dissolved in an organic solvent. The solvent is then evaporated under a stream of nitrogen gas, followed by vacuum desiccation to form a thin lipid film.

-

Vesicle Hydration: The lipid film is hydrated with the aqueous buffer above the Tc of the lipid to form multilamellar vesicles (MLVs).

-

Vesicle Sizing (Optional): For unilamellar vesicles, the MLV suspension can be subjected to extrusion through polycarbonate filters of a defined pore size or sonication.

-

DSC Analysis: A specific amount of the vesicle suspension is loaded into a DSC sample pan. An equal volume of buffer is used as a reference. The sample and reference are then heated and cooled at a controlled rate (e.g., 1-2 °C/min) over a temperature range that encompasses the lipid phase transition.

-

Data Analysis: The thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature, peak temperature (Tc), and the enthalpy of the phase transition.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamics of binding between sulfobetaines and lipid vesicles.[6]

-

Materials and Reagents:

-

Large unilamellar vesicles (LUVs) of a defined lipid composition.

-

A concentrated solution of the sulfobetaine in the same buffer as the LUVs.

-

-

Procedure:

-

Sample Preparation: LUVs are prepared by extrusion and their concentration is accurately determined. The sulfobetaine solution is also prepared at a concentration significantly higher than that of the lipid.

-

ITC Measurement: The LUV suspension is placed in the sample cell of the calorimeter, and the sulfobetaine solution is loaded into the injection syringe.

-

Titration: Small aliquots of the sulfobetaine solution are injected into the LUV suspension at regular intervals while the heat change associated with each injection is measured.

-

Data Analysis: The raw data (heat pulses) are integrated to obtain the heat change per injection. This is then plotted against the molar ratio of sulfobetaine to lipid. The resulting binding isotherm can be fitted to a suitable binding model to determine the binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

-

Langmuir-Blodgett Trough for Monolayer Studies

This technique is used to study the interactions of sulfobetaines with lipid monolayers at the air-water interface.[11][12]

-

Materials and Reagents:

-

Lipid solution in a volatile organic solvent (e.g., chloroform).

-

Sulfobetaine solution in the aqueous subphase.

-

High-purity water for the subphase.

-

-

Procedure:

-

Monolayer Formation: The Langmuir trough is filled with the aqueous subphase. The lipid solution is then carefully spread onto the surface of the subphase. The solvent is allowed to evaporate, leaving a lipid monolayer.

-

Isotherm Measurement: The monolayer is compressed by movable barriers while the surface pressure is measured using a Wilhelmy plate. This generates a surface pressure-area (π-A) isotherm.

-

Interaction Study: To study the interaction with sulfobetaines, the sulfobetaine can either be co-spread with the lipid or injected into the subphase beneath the lipid monolayer. Changes in the π-A isotherm, such as a shift in the molecular area or changes in the compressibility modulus, indicate an interaction.

-

Molecular Dynamics (MD) Simulations

MD simulations provide atomistic-level insights into the dynamic interactions between sulfobetaines and lipid bilayers.[13][14][15]

-

General Workflow:

-

System Setup: A lipid bilayer of the desired composition is constructed using molecular modeling software. The bilayer is then solvated in a water box containing ions to neutralize the system and mimic physiological ionic strength. Sulfobetaine molecules are then added to the water phase.

-

Force Field Selection: An appropriate force field (e.g., CHARMM36, GROMOS) that accurately describes the interactions of lipids, water, ions, and the sulfobetaine is chosen.

-

Equilibration: The system is subjected to a series of energy minimization and equilibration steps to relax any steric clashes and to bring the system to the desired temperature and pressure.

-

Production Run: A long simulation (typically nanoseconds to microseconds) is performed to sample the conformational space of the system.

-

Analysis: The trajectory from the production run is analyzed to calculate various properties, such as the location and orientation of the sulfobetaine molecules relative to the bilayer, the effect on membrane thickness and area per lipid, and the order parameters of the lipid acyl chains.

-

Conclusion

The interaction of sulfobetaines with lipid bilayers is a multifaceted process with significant implications for their application in research and drug development. Their zwitterionic nature allows for a range of interactions, from surface adsorption to membrane solubilization, which can be finely tuned by altering molecular structures and experimental conditions. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and interpret experiments aimed at elucidating these complex interactions. The continued investigation in this area will undoubtedly lead to the development of more effective sulfobetaine-based systems for membrane protein research and novel drug delivery vehicles.

References

- 1. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]

- 2. agscientific.com [agscientific.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. Zwitterionic sulfobetaine lipids that form vesicles with salt-dependent thermotropic properties - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Application of zwitterionic detergents to the solubilization of integral membrane proteins for two-dimensional gel electrophoresis and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrevlett.com [chemrevlett.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Comparison of Carboxybetaine with Sulfobetaine as Lipid Headgroup Involved in Intermolecular Interaction between Lipids in the Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 10. Lipid bilayers: thermodynamics, structure, fluctuations, and interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural investigation of sulfobetaines and phospholipid monolayers at the air–water interface - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02695C [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Molecular dynamics simulations of lipid bilayers: simple recipe of how to do it - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Shedding light on the structural properties of lipid bilayers using molecular dynamics simulation: a review study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Molecular Dynamics Simulations of the Lipid Bilayer Edge - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Critical Micelle Concentration of Sulfobetaines

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical micelle concentration (CMC) of sulfobetaine surfactants, a class of zwitterionic compounds with significant applications in research and pharmaceutical development. Understanding the CMC is crucial for effectively utilizing these versatile molecules in areas such as drug solubilization, protein stabilization, and as components in advanced drug delivery systems.[1][2]

Introduction to Sulfobetaines and Critical Micelle Concentration

Sulfobetaines are a type of zwitterionic surfactant, meaning their molecular structure contains both a positively charged quaternary ammonium (B1175870) group and a negatively charged sulfonate group. This dual-charge nature results in an overall neutral molecule with high hydrophilicity and remarkable stability over a wide range of pH and temperatures.[2]

The Critical Micelle Concentration (CMC) is a fundamental property of any surfactant. It is defined as the specific concentration at which individual surfactant molecules (monomers) in a solution begin to spontaneously self-assemble into organized aggregates called micelles.[3][4] Below the CMC, surfactants primarily exist as monomers and will adsorb at interfaces, such as the air-water interface, causing a reduction in surface tension.[3][4] Once the concentration reaches the CMC, the interface becomes saturated, and any additional surfactant molecules form micelles in the bulk solution. This process leads to a distinct change in various physicochemical properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic substances.[5][6] Knowledge of the CMC is vital for formulation development, as it dictates the concentration needed to achieve desired effects like solubilizing poorly water-soluble drugs or stabilizing protein structures.[3]

Critical Micelle Concentration of Common Sulfobetaines

The CMC of a sulfobetaine is heavily influenced by its molecular structure, particularly the length of the hydrophobic alkyl chain. Generally, the CMC decreases as the length of the alkyl chain increases. This is because a longer hydrophobic tail provides a stronger driving force for the molecule to escape the aqueous environment and form micelles. The following table summarizes the CMC values for several common n-Alkyl-N,N-dimethyl-3-ammonio-1-propanesulfonate sulfobetaines (SB3-n) at a standard temperature.

| Surfactant Name | Alkyl Chain Length (n) | CMC (mM) | Temperature (°C) |

| SB3-10 | 10 | 30 - 40 | 25 |

| SB3-12 | 12 | 3.2 - 4.1 | 25 |

| SB3-14 | 14 | 0.27 - 0.4 | 25 |

| SB3-16 | 16 | 0.03 - 0.06 | 25 |

Note: The exact CMC values can vary slightly depending on the measurement technique and purity of the surfactant.[4][7]

Experimental Protocols for CMC Determination

Several robust methods are employed to determine the CMC of surfactants. The choice of method often depends on the nature of the surfactant (ionic vs. non-ionic) and the available instrumentation.[8] Common techniques include surface tensiometry, conductivity measurement, and fluorescence spectroscopy.[5][9]

This is a classic and widely applicable method for both ionic and non-ionic surfactants.[5][8] It relies on the principle that the surface tension of a solution decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.[3][4][10]

Detailed Protocol (Wilhelmy Plate Method):

-

Solution Preparation: Prepare a high-concentration stock solution of the sulfobetaine surfactant in high-purity deionized water. Create a series of dilutions from this stock solution to cover a concentration range well below and above the expected CMC.[5][11]

-

Instrument Calibration: Calibrate the surface tensiometer using high-purity water according to the manufacturer's guidelines. Ensure the platinum Wilhelmy plate is thoroughly cleaned (e.g., by flaming or with appropriate solvents) and dried before each measurement to prevent contamination.[11]

-

Measurement: For each concentration, measure the surface tension. Allow the system to equilibrate for a sufficient time before recording a value, as surfactant molecules need time to adsorb to the air-water interface.[11]

-

Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).[5][11] The resulting graph will typically show two linear regions. The CMC is determined from the concentration at the intersection point of the two extrapolated lines.[3][5]

This method is highly effective for ionic and zwitterionic surfactants like sulfobetaines.[5][8] The principle is based on the change in the molar conductivity of the solution upon micelle formation. Below the CMC, conductivity increases linearly with concentration as more charge-carrying monomers are added.[10] Above the CMC, the rate of conductivity increase slows down because the newly formed micelles have a lower mobility and are less efficient charge carriers than the individual monomers.[10]

Detailed Protocol:

-

Solution Preparation: Prepare a series of sulfobetaine solutions of varying concentrations in deionized water, similar to the tensiometry method.

-

Instrument Setup: Use a calibrated conductivity meter with a thermostat-controlled cell to maintain a constant temperature (e.g., 25°C).[12]

-

Measurement: Measure the specific conductance of each prepared solution. Ensure the conductivity probe is rinsed with deionized water and then with the sample solution before each measurement.

-

Data Analysis: Plot the specific conductivity (κ) against the surfactant concentration. The plot will show two linear segments with different slopes. The concentration at which the break or inflection point occurs is the CMC.[5][10]

This is a highly sensitive method that utilizes a hydrophobic fluorescent probe, such as pyrene (B120774), to detect the formation of micelles.[5][13] In an aqueous environment, pyrene has low fluorescence intensity. When micelles form, the hydrophobic pyrene molecules partition into the hydrophobic core of the micelles.[5][14] This change in the microenvironment causes a significant increase in pyrene's fluorescence intensity and a shift in its emission spectrum.[5][14]

Detailed Protocol (Using Pyrene):

-

Probe Preparation: Prepare a stock solution of pyrene in a volatile organic solvent like acetone.[11] In a series of vials, add a small, fixed amount of the pyrene stock solution and evaporate the solvent completely to leave a thin film of pyrene. This step is crucial to avoid solvent interference.[11]

-

Solution Preparation: Prepare a range of sulfobetaine solutions bracketing the expected CMC.

-

Incubation: Add the prepared surfactant solutions to the vials containing the pyrene film. Allow the samples to equilibrate, often overnight, to ensure the pyrene partitions into any micelles formed.[11]

-

Measurement: Measure the fluorescence emission spectra (typically exciting at ~335 nm) for each sample using a spectrofluorometer.[14]

-

Data Analysis: A common analysis method involves plotting the ratio of the intensity of the third vibronic peak to the first vibronic peak (I3/I1 or I373/I384 for pyrene) against the logarithm of the surfactant concentration. The point of sharpest change (inflection point) on this sigmoidal curve corresponds to the CMC.[14][15]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the Critical Micelle Concentration using common laboratory techniques.

Caption: Generalized workflow for the experimental determination of CMC.

Relevance in Drug Development

The zwitterionic nature of sulfobetaines makes them particularly valuable in pharmaceutical sciences. Their high biocompatibility and resistance to nonspecific protein adsorption are highly desirable properties.[1]

-

Solubilization: For poorly water-soluble active pharmaceutical ingredients (APIs), formulation above the sulfobetaine's CMC allows the API to be encapsulated within the hydrophobic core of the micelles, significantly increasing its aqueous solubility and bioavailability.

-

Protein and Biologic Stabilization: Sulfobetaines are used to prevent the aggregation and denaturation of therapeutic proteins and other biologics during formulation, storage, and delivery. They can act as stabilizing excipients in liquid formulations.

-

Drug Delivery Systems: The self-assembling properties of sulfobetaines are exploited in the creation of nanocarriers like micelles and liposomes for targeted drug delivery, protecting the drug from degradation and controlling its release profile.[1]

By providing a comprehensive understanding of the CMC of sulfobetaines and the methods to determine it, this guide aims to equip researchers and developers with the foundational knowledge required to harness the full potential of these powerful surfactants in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 8. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 10. justagriculture.in [justagriculture.in]

- 11. benchchem.com [benchchem.com]

- 12. scribd.com [scribd.com]

- 13. A new pyrene-based fluorescent probe for the determination of critical micelle concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. royalsocietypublishing.org [royalsocietypublishing.org]

The Unyielding Shield: A Technical Guide to the Antifouling Properties of Sulfobetaine Surfaces

For Researchers, Scientists, and Drug Development Professionals

The relentless adhesion of biological entities—proteins, cells, bacteria, and marine organisms—to surfaces, a phenomenon known as biofouling, poses a significant challenge across numerous scientific and industrial fields. From the development of biocompatible medical implants and reliable diagnostic tools to ensuring the efficacy of drug delivery systems and maintaining the performance of marine equipment, the prevention of non-specific adsorption is paramount. Among the arsenal (B13267) of antifouling strategies, surfaces modified with sulfobetaine polymers have emerged as a highly effective and versatile solution. This technical guide provides an in-depth exploration of the core principles, experimental validation, and practical methodologies associated with the exceptional antifouling characteristics of sulfobetaine surfaces.

The Core Principle: A Fortress of Hydration

The remarkable resistance of sulfobetaine surfaces to biofouling stems from their zwitterionic nature. Each sulfobetaine monomer unit contains both a positively charged quaternary ammonium (B1175870) group and a negatively charged sulfonate group.[1] This unique structure allows for strong electrostatic interactions with water molecules, forming a tightly bound and stable hydration layer on the surface.[1][2][3] This hydration layer acts as a physical and energetic barrier, effectively preventing the adsorption of proteins, which is the critical initial step in the biofouling cascade.[2][4]

Quantitative Performance Analysis

The efficacy of sulfobetaine surfaces in resisting biofouling has been extensively quantified. The following tables summarize key performance data from various studies, comparing sulfobetaine-modified surfaces to standard control substrates.

Table 1: Protein Adsorption Resistance

| Surface Modification | Protein | Adsorption (ng/cm²) | % Reduction vs. Control | Reference |

| Poly(sulfobetaine methacrylate) (polySBMA) | Fibrinogen | < 0.3 | >99% (vs. Gold) | [5] |

| SBMA Hydrogel on Polyurethane | Fibrinogen | Not specified | 80% | [6][7] |

| Poly(HEMA-NVP-SBMA) Hydrogel (5% SBMA) | Lysozyme | 0.91 | 43.2% (vs. EASY DAY® SCLs) | [8] |

| Control (Gold) | Fibrinogen | ~350-450 | 0% | [5] |

| Control (Polystyrene) | Fibrinogen | ~100 | 0% | [9] |

Table 2: Bacterial Adhesion and Biofilm Formation Resistance

| Surface Modification | Bacterial Strain | Adhesion Reduction | Reference |

| Poly(SBMA) | Pseudomonas aeruginosa | 96% (short-term) | [5] |

| Poly(SBMA) | Staphylococcus epidermidis | 92% (short-term) | [5] |

| P(SBMA) Hydrogel Coating | Sphingomonas sp. | 94-97% | [10][11] |

| P(SBMA) Hydrogel Coating | Pseudomonas sp. | 98-99% | [10][11] |

| Urushiol-Based Sulfobetaine Coating | E. coli, V. alginolyticus, S. aureus, Bacillus sp. | 99.99% antibacterial rate | |

| Control (Glass) | P. aeruginosa, S. epidermidis | 0% | [5] |

Table 3: Marine Fouling Resistance

| Surface Modification | Organism | Settlement Reduction | Reference |

| Poly(SBMA) Brushes | Amphora coffeaeformis (diatom) | Substantial reduction | [12] |

| Poly(SBMA) Brushes | Amphibalanus amphitrite (barnacle cyprids) | Substantial reduction | [12] |

| Poly(SBMA) Brushes | Ulva (green marine alga) spores | Significant reduction | [13] |

| Urushiol-Based Sulfobetaine Coating | Marine Algae | >99% inhibition |

Experimental Protocols

Reproducible and rigorous experimental design is crucial for the evaluation of antifouling surfaces. This section details common methodologies for the synthesis, characterization, and testing of sulfobetaine-modified surfaces.

Synthesis of Sulfobetaine Polymer Brushes via Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)

SI-ATRP is a robust "grafting from" technique that allows for the growth of high-density, well-defined polymer brushes from a surface.

Methodology:

-

Substrate Preparation: The substrate (e.g., gold-coated silicon wafer, glass slide) is rigorously cleaned to remove organic contaminants. Common methods include sonication in solvents and treatment with piranha solution or UV/ozone.

-

Initiator Immobilization: A self-assembled monolayer (SAM) of an ATRP initiator is formed on the cleaned substrate. For gold surfaces, an initiator with a thiol headgroup, such as ω-mercaptoundecyl bromoisobutyrate, is typically used. The substrate is immersed in a dilute solution of the initiator in a suitable solvent (e.g., ethanol) for several hours.

-

Polymerization: The initiator-functionalized substrate is placed in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon). A solution containing the sulfobetaine monomer (e.g., sulfobetaine methacrylate, SBMA), a catalyst (e.g., copper(I) bromide), and a ligand (e.g., 2,2'-bipyridine) in a degassed solvent is then introduced. The polymerization is allowed to proceed for a defined time to achieve the desired polymer brush thickness.

-

Post-Polymerization Cleaning: The modified substrate is removed from the reaction solution and thoroughly rinsed with appropriate solvents to remove any non-grafted polymer and residual catalyst.

Quantification of Protein Adsorption using Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is a highly sensitive, label-free technique that measures changes in mass and viscoelastic properties at a surface in real-time.[14][15]

Methodology:

-

Sensor Preparation: A QCM-D sensor crystal (typically gold-coated) is cleaned and functionalized with the sulfobetaine polymer coating as described in Section 3.1.

-

Baseline Establishment: The functionalized sensor is mounted in the QCM-D flow cell, and a buffer solution (e.g., phosphate-buffered saline, PBS) is flowed over the surface until a stable baseline in frequency (Δf) and dissipation (ΔD) is achieved.

-

Protein Adsorption: A solution of the target protein (e.g., fibrinogen, bovine serum albumin) in the same buffer is introduced into the flow cell. Adsorption of the protein onto the sensor surface results in a decrease in frequency (increase in mass) and a change in dissipation (related to the viscoelasticity of the adsorbed layer). These changes are monitored in real-time until a plateau is reached, indicating saturation of the surface.[16]

-

Rinsing: The protein solution is replaced with the pure buffer solution to remove any loosely bound protein. The final, stable changes in frequency and dissipation correspond to the irreversibly adsorbed protein layer.

-

Data Analysis: The change in frequency (Δf) can be converted to the adsorbed mass per unit area using the Sauerbrey equation for rigid films. For viscoelastic films, more complex modeling is required, taking into account both Δf and ΔD.

Assessment of Bacterial Adhesion

This protocol outlines a common method for quantifying bacterial attachment to surfaces under controlled flow conditions.

Methodology:

-

Bacterial Culture Preparation: A culture of the desired bacterial strain (e.g., E. coli, S. aureus) is grown to the mid-exponential phase. The bacteria are then harvested by centrifugation, washed, and resuspended in a suitable buffer or medium to a specific optical density.[7][17]

-

Adhesion Assay: The sulfobetaine-modified and control substrates are placed in a flow chamber. The bacterial suspension is then flowed over the surfaces at a defined shear rate for a set period (e.g., 1-4 hours).[10][11]

-

Rinsing: After the incubation period, the surfaces are rinsed with sterile buffer to remove non-adherent or weakly attached bacteria.[18]

-

Quantification: The number of adherent bacteria is quantified. Common methods include:

-